4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid
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Overview
Description
4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with the molecular formula C10H11FO4. This compound is characterized by the presence of a fluoro group, a methoxymethoxy group, and a methyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a less reactive compound.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of de-fluorinated benzoic acid derivatives.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro group can enhance the compound’s binding affinity to target proteins, while the methoxymethoxy group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid group but lacks the fluoro and methyl groups.
2-Fluoro-4-methylbenzoic acid: Similar structure but lacks the methoxymethoxy group.
Uniqueness
4-Fluoro-2-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both the fluoro and methoxymethoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can provide distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11FO4 |
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Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-fluoro-2-(methoxymethoxy)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)9(4-8(6)11)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
QDTDAIKIARHOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCOC)C(=O)O |
Origin of Product |
United States |
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